Tautomer Thermodynamic Stability: Keto Form vs. 9-Hydroxyacridine (DFT-Level Comparison)
At the DFT (B3LYP)/6-31G** level, the keto tautomer 9(10H)-acridinone (1) is thermodynamically more stable than its enol counterpart 9-hydroxyacridine (2) by ΔfH° = 55.4 kJ/mol and ΔfG° = 54.4 kJ/mol [1]. This large free-energy gap explains why the keto form is the exclusive species in the solid phase and the predominant form in solution, with solvent polarity capable of shifting the equilibrium. The 8aH-acridin-9-one tautomer, while not explicitly quantified in this study, occupies an intermediate position in the prototropic landscape and its relative population is critically dependent on both solvent environment and substitution pattern—making it a distinct chemical entity for applications where controlled tautomer equilibria are required.
| Evidence Dimension | Relative thermodynamic stability (ΔfH° and ΔfG° for tautomer interconversion) |
|---|---|
| Target Compound Data | 9(10H)-Acridinone (keto form 1): reference (most stable). ΔfH°(1→2, DFT) = 55.4 kJ/mol; ΔfG°(1→2, DFT) = 54.4 kJ/mol |
| Comparator Or Baseline | 9-Hydroxyacridine (enol form 2): less stable by ~50–55 kJ/mol. PM3: ΔfH° = 46.9 kJ/mol; HF: ΔfH° = 87.0 kJ/mol. |
| Quantified Difference | Keto form favoured by ~50–55 kJ/mol (DFT); 9(10H)-acridinone is the only form detected in solid state. |
| Conditions | DFT (B3LYP)/6-31G** level of theory; gas-phase calculations. Table 4, J. Phys. Chem. A 2002. |
Why This Matters
This ~50 kJ/mol stability gap means that generic 'acridone' purchased without tautomer specification will consist overwhelmingly of the 10H-keto form, not the 8aH tautomer—researchers requiring the 8aH isomer must explicitly source or synthesise it.
- [1] Boużyk, A.; Jóźwiak, L.; Wróblewska, A.; Błażejowski, J. Structure, Properties, Thermodynamics, and Isomerization Ability of 9-Acridinones. J. Phys. Chem. A 2002, 106 (15), 3957–3963. Table 4. DOI: 10.1021/jp014539a View Source
